molecular formula C14H22O B1616942 Phenol, 2,5-bis(1-methylpropyl)- CAS No. 54932-77-3

Phenol, 2,5-bis(1-methylpropyl)-

Cat. No.: B1616942
CAS No.: 54932-77-3
M. Wt: 206.32 g/mol
InChI Key: USKPGPJXOGQXMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,5-bis(1-methylpropyl)- can be synthesized through several methods. One common approach involves the alkylation of phenol with 1-methylpropyl halides in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, where the phenol is heated with the alkyl halide and base in a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of phenol, 2,5-bis(1-methylpropyl)- often involves the use of catalytic processes. Catalysts such as aluminum chloride or zeolites can be used to facilitate the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,5-bis(1-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated phenolic compounds.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Phenol, 2,5-bis(1-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, 2,5-bis(1-methylpropyl)- involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The 1-methylpropyl groups can influence the compound’s hydrophobic interactions, altering its solubility and bioavailability. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Phenol, 2,5-bis(1-methylpropyl)- can be compared with other similar compounds, such as:

    Phenol, 2,6-bis(1-methylpropyl)-: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and applications.

    Phenol, 2-(1-methylpropyl)-: Contains only one 1-methylpropyl group, resulting in different physical and chemical properties.

    Phenol, 4-(1-methylpropyl)-:

Properties

IUPAC Name

2,5-di(butan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-10(3)12-7-8-13(11(4)6-2)14(15)9-12/h7-11,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKPGPJXOGQXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970267
Record name 2,5-Di(butan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54932-77-3
Record name 2,5-Di-sec-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054932773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Di(butan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DI-SEC-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S396HUU36O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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